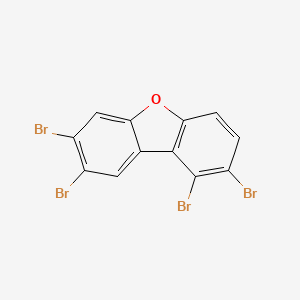

1,2,7,8-Tetrabromodibenzofuran

概要

説明

1,2,7,8-Tetrabromodibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. It is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety. This compound is known for its environmental persistence and potential toxicological effects .

準備方法

1,2,7,8-Tetrabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine in the presence of an organic solvent. The process requires careful control of reaction conditions to ensure selective bromination at the desired positions

化学反応の分析

1,2,7,8-Tetrabromodibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives. Common reagents for this reaction include strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated dibenzofurans. Typical reducing agents include zinc dust and acetic acid.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups. .

科学的研究の応用

1,2,7,8-Tetrabromodibenzofuran is widely used in scientific research due to its unique properties. Some of its applications include:

Environmental Studies: It serves as a reference standard for detecting and analyzing environmental pollutants.

Toxicological Research: Researchers study its toxic effects on various organisms to understand its impact on health and the environment.

Chemical Analysis: It is used in the development and optimization of analytical methods for detecting brominated compounds in different matrices

作用機序

The mechanism of action of 1,2,7,8-Tetrabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor. This receptor, when activated, binds to specific DNA sequences and regulates the expression of various genes. The compound’s effects are mediated through this pathway, leading to changes in cellular processes and potentially toxic outcomes .

類似化合物との比較

1,2,7,8-Tetrabromodibenzofuran is similar to other polybrominated dibenzofurans, such as:

2,3,7,8-Tetrabromodibenzofuran: Shares similar bromination patterns but differs in the position of bromine atoms.

1,2,3,7,8-Pentabromodibenzofuran: Contains an additional bromine atom, leading to different chemical and toxicological properties.

2,3,7,8-Tetrachlorodibenzofuran: A chlorinated analog with similar structural features but different halogen atoms

These compounds are unique in their specific bromination patterns, which influence their chemical reactivity and biological effects.

生物活性

1,2,7,8-Tetrabromodibenzofuran (TBDF) is a halogenated organic compound that belongs to the family of dibenzofurans. Its unique bromination pattern at positions 1, 2, 7, and 8 significantly influences its biological activity and toxicity profile. This article provides a comprehensive overview of the biological activity of TBDF, including its mechanisms of action, toxicological effects, and metabolic pathways.

This compound has a molecular formula of C12H6Br4O and a molecular weight of approximately 483.776 g/mol. The presence of four bromine atoms contributes to its reactivity and interactions with biological systems. The compound's structure allows it to undergo electrophilic substitution reactions typical of aromatic compounds due to the electron-withdrawing nature of the bromine substituents.

Mechanisms of Biological Activity

Aryl Hydrocarbon Receptor (AhR) Binding:

TBDF exhibits significant biological activity through its interaction with the aryl hydrocarbon receptor (AhR), a key regulator in mediating the effects of environmental toxins. Binding to AhR can lead to increased transcriptional activity in response to xenobiotic exposure, which may result in various biological effects including immunotoxicity and endocrine disruption .

Immunotoxic Effects:

Studies have indicated that TBDF can induce immunotoxic effects in mammalian models. For instance, exposure to TBDF has been associated with thymic atrophy and body weight reduction in rodents, similar to effects observed with other toxic congeners like 2,3,7,8-tetrachlorodibenzodioxin (TCDD) .

In Vivo Toxicity

Research has demonstrated that TBDF exhibits a range of toxic effects in animal models. Key findings include:

- Thymic Atrophy: Exposure leads to significant reductions in thymus size and function.

- Body Weight Reduction: Similar patterns of body weight loss have been observed as with other halogenated dibenzofurans .

- Teratogenic Effects: TBDF has been linked to developmental issues such as hydronephrosis and cleft palate in offspring exposed in utero .

Dose-Response Relationships

The potency of TBDF is comparable to that of TCDD. Studies indicate that the relative potencies for reducing body weight gain and inducing thymic atrophy follow a specific order among various brominated congeners .

Metabolic Pathways

Absorption and Elimination:

TBDF is rapidly absorbed and excreted by mammals. Studies show that approximately 50% of an administered dose is excreted in bile within 8 hours post-exposure. The compound's half-life is estimated at around one day . Major tissue depots include the liver and adipose tissue, with notable accumulation occurring after dermal exposure .

Comparative Metabolism:

The metabolic elimination of TBDF is influenced by its bromination pattern. Compared to chlorinated analogs, brominated compounds like TBDF tend to exhibit slower hepatic elimination rates due to stronger interactions with liver proteins .

Case Study 1: Rodent Model

In a study examining the effects of TBDF on C57BL/6J mice, researchers observed significant immunotoxic effects characterized by thymic atrophy and altered body weight gain following exposure. The study highlighted dose-dependent relationships between TBDF exposure levels and adverse health outcomes .

Case Study 2: Human Biomonitoring

A cohort study involving industrial workers exposed to brominated compounds provided insights into the long-term persistence and bioaccumulation potential of TBDF in humans. The findings indicated that the half-life for blood concentrations was significantly prolonged compared to other congeners .

Summary Table: Biological Activity Comparison

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| This compound | Halogenated Dibenzofuran | Binds AhR; induces immunotoxicity; teratogenic effects |

| 2,3,7,8-Tetrachlorodibenzofuran | Chlorinated Dibenzofuran | Known for causing immune suppression; similar toxicity |

| 2,3-Dibromodibenzofuran | Halogenated Dibenzofuran | Less toxic than tetrabrominated forms; fewer halogens |

特性

IUPAC Name |

1,2,7,8-tetrabromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYJKQXKKDTMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233796 | |

| Record name | 1,2,7,8-Tetrabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84761-80-8 | |

| Record name | 1,2,7,8-Tetrabromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,7,8-Tetrabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。